molecular formula C9H16Cl2N2 B13518461 4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride

4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride

Cat. No.: B13518461
M. Wt: 223.14 g/mol
InChI Key: MITYICWHOQLGQY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to a dimethyl-substituted benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylaniline.

    Formylation: The 3,5-dimethylaniline undergoes formylation to introduce a formyl group at the para position.

    Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the aminomethyl compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of dimethyl groups.

    4-(Aminomethyl)fluorescein: Contains a fluorescein moiety, used as a fluorescent probe.

    4-Aminocoumarin: Contains a coumarin ring, used in various biological applications.

Uniqueness

4-(Aminomethyl)-3,5-dimethylanilinedihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

4-(aminomethyl)-3,5-dimethylaniline;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-6-3-8(11)4-7(2)9(6)5-10;;/h3-4H,5,10-11H2,1-2H3;2*1H

InChI Key

MITYICWHOQLGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)C)N.Cl.Cl

Origin of Product

United States

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